molecular formula C11H14B3NO3 B3415903 2,4,6-Trivinylcyclotriboroxane pyridine complex CAS No. 442850-89-7

2,4,6-Trivinylcyclotriboroxane pyridine complex

Cat. No.: B3415903
CAS No.: 442850-89-7
M. Wt: 240.7 g/mol
InChI Key: YLHJACXHRQQNQR-UHFFFAOYSA-N
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Description

Contextualizing Boroxine-Pyridine Adducts within Organoboron Chemistry

Organoboron compounds are a cornerstone of modern synthetic chemistry, prized for their reactivity and functional group tolerance. Within this class, boronic acids (R-B(OH)₂) are particularly prominent, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Boronic acids can undergo a dehydration process to form six-membered B₃O₃ rings known as boroxines. researchgate.net These boroxine (B1236090) structures possess Lewis acidic boron centers, which can readily accept a lone pair of electrons from a Lewis base. nih.govwikipedia.org

The formation of an adduct between a boroxine and a nitrogen-containing ligand, such as pyridine (B92270), is a classic example of Lewis acid-base chemistry. nih.govwikipedia.org The nitrogen atom of the pyridine donates its lone pair of electrons to one of the boron atoms in the boroxine ring, forming a dative B-N bond. nih.gov This interaction results in a change in the geometry of the coordinated boron atom from trigonal planar to tetrahedral, forming a tetracoordinate boron species. nih.govacs.org This coordination can enhance the stability of the boroxine and modulate its reactivity, a feature that is critical for its synthetic applications. The formation of such adducts is a well-established principle in organoboron chemistry, providing a strategy to stabilize otherwise reactive species. nih.govwikipedia.org

Significance of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex as a Versatile Reagent

The specific compound, this compound, serves as a bench-stable synthetic equivalent of the unstable vinylboronic acid. acs.org Vinylboronic acid itself is prone to polymerization, making it difficult to handle and store. By forming the cyclotriboroxane (boroxine) and subsequently coordinating it with pyridine, a stable, solid reagent is obtained that can be easily stored and used in various chemical transformations. acs.orgguidechem.com

The primary significance of this complex lies in its ability to act as a vinylating agent in cross-coupling reactions. Initially demonstrated in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of substituted styrenes, its utility has been expanded to other important transformations. acs.org A notable application is in the copper(II)-mediated synthesis of aryl vinyl ethers from phenols, a reaction analogous to the Chan-Lam coupling. wikipedia.orgacs.org This reaction is tolerant of a diverse range of functional groups and proceeds at room temperature, offering a significant advantage over traditional methods for synthesizing aryl vinyl ethers. acs.org

Detailed research has provided insight into the structure and reactivity of the complex. X-ray crystallography and low-temperature ¹¹B NMR studies have confirmed the presence of a tetracoordinate boron species, which is believed to play a key role in the reaction mechanism. nih.govacs.org The versatility of the this compound, enabling both C-C and C-O bond formation under relatively mild conditions, has established it as a valuable tool for synthetic chemists in academic and industrial research. acs.orgchemicalbook.com

A key study demonstrated the efficacy of this compound in the copper-mediated vinylation of various phenols. The reaction proceeds efficiently at room temperature, showcasing broad functional group tolerance. The table below summarizes the isolated yields for the synthesis of a range of substituted aryl vinyl ethers.

Phenol DerivativeSubstituentIsolated Yield (%)
4-Phenylphenol4-Ph95
4-Methoxyphenol4-MeO88
2-Bromophenol2-Br96
3-Iodophenol3-I94
4-Cyanophenol4-CN75
4-Nitrophenol4-NO₂0
4-Formylphenol4-CHO65
4-Acetylphenol4-Ac78
4-Hydroxyacetophenone4-C(O)CH₃78
4-tert-Butylphenol4-tBu85
3,5-Dimethylphenol3,5-Me₂91
2-Naphthol-93

The structural properties of the complex have been elucidated through various analytical techniques.

Analytical TechniqueObservation
X-ray Crystallography Confirms the formation of a pyridine adduct with the trivinylcyclotriboroxane. One boron atom is tetracoordinated to the pyridine nitrogen, while the other two remain tricoordinate. acs.org
¹¹B NMR Spectroscopy Low-temperature studies show distinct signals for the tricoordinate and tetracoordinate boron atoms, further supporting the adduct structure observed in the solid state. acs.org

Properties

IUPAC Name

pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHJACXHRQQNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14B3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918801
Record name Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92988-08-4, 442850-89-7, 95010-17-6
Record name Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylboronic anhydride pyridine complex
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Record name 2,4,6-Trivinylboroxin - Pyridine Complex
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of 2,4,6 Trivinylcyclotriboroxane Pyridine Complex

Established Synthetic Routes to 2,4,6-Trivinylcyclotriboroxane Pyridine (B92270) Complex

The primary and most direct method for preparing the 2,4,6-trivinylcyclotriboroxane pyridine complex involves two key steps: the synthesis of the boroxine (B1236090) ring followed by the formation of the pyridine adduct.

2,4,6-Trivinylcyclotriboroxane, also known as trivinylboroxin, is the cyclic anhydride of vinylboronic acid. Vinylboronic acid itself is known to be unstable and prone to polymerization. To circumvent this instability, it is converted into its more stable cyclic trimer, the trivinylcyclotriboroxane. This process is a cyclodehydration reaction, where three molecules of vinylboronic acid condense to form the six-membered boroxine ring, eliminating three molecules of water. This transformation results in a bench-stable compound that serves as a synthetic equivalent of the volatile vinylboronic acid, making it easier to handle and store for subsequent reactions.

The resulting 2,4,6-trivinylcyclotriboroxane is a key intermediate, containing a ring of alternating boron and oxygen atoms, with a vinyl group attached to each boron atom.

The final step in the synthesis is the formation of the pyridine complex. This is achieved by reacting 2,4,6-trivinylcyclotriboroxane with pyridine. In this reaction, the boron atoms in the boroxine ring act as Lewis acids, accepting a lone pair of electrons from the Lewis basic nitrogen atom of the pyridine molecule. This interaction forms a stable Lewis acid-base adduct, resulting in the this compound.

The formation of this adduct enhances the stability of the boroxine. The nature of this complex has been confirmed through analytical techniques such as X-ray crystallography and low-temperature 11B NMR studies. These studies have demonstrated the presence of a tetracoordinate boron species, which is believed to play a crucial role in the reactivity of the complex in various chemical transformations. This stable, solid reagent is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.

Table 1: Optimized Conditions for Aryl Vinyl Ether Synthesis using this compound

EntryPhenolBaseCopper (II) Acetate (B1210297) (equiv)Boroxine Complex (equiv)Conversion (%)
14-PhenylphenolPyridine1.00.6698
24-ChlorophenolPyridine1.00.6695
34-PhenylphenolPyridine0.750.6695
44-ChlorophenolPyridine0.750.6668
54-PhenylphenolNa2CO31.00.6690
64-ChlorophenolK2CO31.00.6685
74-PhenylphenolCs2CO31.00.6692

Alternative Synthetic Approaches to Related Boron-Pyridine Complexes

While the direct adduction method is standard for the title compound, other synthetic strategies are employed to create a broader range of boron-pyridine complexes, particularly those where the boron is directly attached to an aromatic ring that is part of a pyridine-containing molecule.

A significant alternative method for synthesizing pyridine-borane complexes is through electrophilic aromatic borylation. This approach is particularly useful for creating complexes where the boron atom is incorporated into an aromatic framework adjacent to a pyridine ring.

In a typical procedure, a 2-arylpyridine is treated with a strong boron electrophile, such as boron tribromide (BBr₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the boryl group attaches to the aryl ring. The intermediate 2-(2-dibromoborylaryl)pyridines are often stable enough to be handled in air and can serve as versatile platforms for creating a variety of substituted pyridine-borane complexes by reacting them with organometallic reagents. This method is valuable for the synthesis of aza-π-conjugated materials that possess boron-nitrogen coordination.

Table 2: Synthesis of Pyridine-Borane Complexes via Electrophilic Borylation

EntryStarting MaterialBorylation ProductYield (%)Subsequent ProductYield (%)
12-Phenylpyridine2-(2-Dibromoborylphenyl)pyridine-2-(2-Dimethylborylphenyl)pyridine-
21,4-Di(2-pyridyl)benzeneDiborylated Product 3373Tetramethylated Product 3471

The formation of complexes between boron and nitrogen is a fundamental interaction in chemistry, often exploited in catalysis and materials science. Reactions involving bidentate nitrogen ligands and trivalent boron reagents represent a broad class of synthetic approaches to boron-nitrogen compounds.

Bidentate nitrogen ligands, which contain two nitrogen atoms positioned to coordinate to a single center, can react with trivalent boron reagents to form stable cyclic structures. The reversible coordination of the nitrogen lone pair into the empty p-orbital of the boron atom is a key feature of these interactions. This principle is utilized in Lewis acid catalysis for various organic transformations, such as Diels-Alder and Friedel-Crafts reactions. For instance, boron-based bidentate Lewis acids have been employed to catalyze inverse electron-demand Diels-Alder reactions. The design and synthesis of these complexes are crucial for developing new catalysts and functional materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanistic Insights into the Reactivity of 2,4,6 Trivinylcyclotriboroxane Pyridine Complex

Role as a Stable Vinylboronic Acid Equivalent and In Situ Generation

The 2,4,6-trivinylcyclotriboroxane pyridine (B92270) complex serves as a practical and bench-stable synthetic equivalent for the otherwise unstable vinylboronic acid. acs.org Vinylboronic acid itself is prone to cyclodehydration, forming its corresponding trivinyl boroxine (B1236090), yet this transformation does not hinder its reactivity in significant chemical reactions like the Suzuki-Miyaura cross-coupling. acs.org The pyridine complex of 2,4,6-trivinylcyclotriboroxane provides a stable form of this reagent, facilitating its use in various synthetic applications, including the synthesis of aryl vinyl ethers. acs.orgnih.gov

A crucial aspect of its utility is the in situ generation of a reactive species. Research indicates that the presence of an amine base is instrumental in producing an amine-coordinated boroxine ring within the reaction sequence. acs.orgnih.gov This in situ activation is a key step that precedes the subsequent coupling reactions. For instance, in the copper(II) acetate (B1210297) mediated coupling of phenols, the amine base plays a direct role in forming the coordinated boroxine ring, which then participates in the carbon-oxygen bond formation. acs.org

Reagent/CompoundRole/Function
2,4,6-Trivinylcyclotriboroxane pyridine complexStable, solid equivalent of vinylboronic acid
Vinylboronic acidUnstable precursor that readily dehydrates to the boroxine
Amine Base (e.g., Pyridine)Facilitates the in situ generation of the reactive amine-coordinated boroxine ring

Investigation of Tetracoordinate Boron Species in Reaction Pathways

A significant feature of the complex's reactivity involves the formation of tetracoordinate boron species. The coordination of a Lewis base, such as pyridine, to one of the boron atoms in the trigonal planar boroxine ring leads to a change in geometry from trigonal to tetrahedral. nih.govrsc.org This structural change is not merely a simple adduct formation but is believed to play a pivotal role in the reaction mechanism. nih.gov

The nature of this tetracoordinate boron species has been confirmed through analytical techniques. X-ray crystal structure analysis and low-temperature ¹¹B NMR studies of the 2,4,6-trivinylcyclotriboroxane-pyridine complex have provided direct evidence for its existence and structure. acs.orgnih.gov The formation of this tetracoordinate intermediate is a key step that influences the subsequent reactivity of the vinyl groups in cross-coupling reactions. acs.org

Boron CenterGeometryCoordination NumberRole
In Boroxine RingTrigonal Planar3Ground state before coordination
Upon Pyridine AdductionTetrahedral4Key reactive intermediate

Influence of Amine Bases on Boroxine Ring Coordination

Amine bases are critical in modulating the reactivity of the 2,4,6-trivinylcyclotriboroxane complex. Their primary role is the in situ generation of an amine-coordinated boroxine ring, which is a key reactive intermediate. acs.orgnih.gov Pyridine is commonly used for this purpose, not only stabilizing the boroxine but also facilitating the formation of the tetracoordinate boron species essential for the reaction pathway. acs.org

The choice of base can influence the reaction's outcome. While organic amine bases like pyridine are effective, studies have shown that inorganic bases can serve as a synthetic alternative under certain conditions. For example, cesium carbonate has been successfully used in the synthesis of aryl vinyl ethers. acs.org However, the efficacy of such inorganic bases is often dependent on the pre-formation of the amine-coordinated boroxine ring, highlighting the central role of the initial coordination step. acs.org This indicates that the primary function of the base is to generate the activated tetracoordinate boron species, which can be achieved either directly with an amine base or by using an inorganic base with the pre-formed complex. acs.org

Dynamic Interconversion of Boroxine Cages via Pyridine Adduction

The interaction between boroxine cages and pyridine is a dynamic process that can lead to significant structural transformations. Research has shown that the addition of pyridine can induce a "metamorphosis" in boroxine cages. rsc.org Specifically, a mixture of larger boroxine cages, such as a 12-mer and a 15-mer, can be cleanly converted into a pyridine adduct of a smaller 9-mer boroxine cage upon treatment with pyridine. nih.gov

This interconversion involves a change in the geometry of the nitrogen-coordinated boron atoms from trigonal to tetrahedral. nih.gov This process is reversible; the original larger, entropically favored boroxine cages can be regenerated from the 9-mer pyridine adduct by heating or through acid treatment, which releases the free pyridine molecules. nih.gov This dynamic interconversion highlights the ability of pyridine ligation to control the equilibrium and structure of boroxine cage assemblies. nih.govrsc.org

ConditionResulting SpeciesKey Transformation
Treatment with PyridinePyridine adduct of 9-mer boroxine cageConversion of larger cages to a smaller, coordinated cage. Boron geometry changes to tetrahedral. nih.gov
Heating or Acid TreatmentMixture of 12-mer and 15-mer boroxine cagesRelease of pyridine, reversion to larger, entropically favored cages. nih.gov

Advanced Applications in Catalytic Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine (B92270) complex of 2,4,6-trivinylcyclotriboroxane is a highly effective vinylating agent in palladium-catalyzed reactions. It provides a stable, solid source of vinyl groups that can be readily transferred to various organic substrates, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura reaction stands as a cornerstone of C-C bond formation, and the 2,4,6-trivinylcyclotriboroxane pyridine complex is an excellent coupling partner for the synthesis of functionalized styrenes from aryl halides. researchgate.netsigmaaldrich.comsigmaaldrich.com This bench-stable solid circumvents the challenges associated with the use of volatile and unstable vinylboronic acid, which readily polymerizes. orgsyn.org Under the aqueous, basic conditions typical of Suzuki-Miyaura coupling, the cyclotriboroxane complex hydrolyzes in situ to generate the reactive vinylboronic acid species. orgsyn.org

The reaction is typically catalyzed by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a carbonate base and a solvent system like dimethoxyethane and water. orgsyn.org This methodology has proven effective for a wide array of aryl bromides, accommodating various electronic and steric demands to produce the corresponding styrene (B11656) derivatives in good to excellent yields. orgsyn.org

Table 1: Suzuki-Miyaura Vinylation of Aryl Bromides

EntryAryl Bromide SubstrateProductYield (%)
14-Bromoacetophenone4-Vinylacetophenone95
24-Bromobenzonitrile4-Vinylbenzonitrile91
3Methyl 4-bromobenzoateMethyl 4-vinylbenzoate89
41-Bromo-4-nitrobenzene1-Nitro-4-vinylbenzene81
51-Bromo-3,5-dimethylbenzene1,3-Dimethyl-5-vinylbenzene89
62-Bromotoluene (B146081)2-Methylstyrene85
71-Bromo-2-(trifluoromethyl)benzene1-(Trifluoromethyl)-2-vinylbenzene79

This table presents representative examples of Suzuki-Miyaura cross-coupling reactions between various aryl bromides and this compound. Data sourced from Organic Syntheses Procedure. orgsyn.org


A significant advantage of using the this compound is its high efficiency in the vinylation of sterically hindered aryl halides, particularly those with ortho-substituents. researchgate.net The synthesis of ortho-substituted styrenes is often challenging due to steric hindrance impeding the approach of coupling partners to the catalytic center. However, this protocol has demonstrated considerable success with a variety of ortho-substituted aryl halides, showcasing its broad applicability. researchgate.netorgsyn.org

For instance, substrates such as 2-bromotoluene and 1-bromo-2-(trifluoromethyl)benzene undergo smooth conversion to their respective styrene derivatives in high yields. orgsyn.org This capability is crucial for the construction of sterically congested molecules that are of interest in medicinal chemistry and materials science. The reaction's success underscores the reagent's utility in overcoming common steric limitations in cross-coupling chemistry. researchgate.net

Copper(II)-Mediated Coupling Reactions

Beyond palladium catalysis, the this compound is also a valuable reagent in copper-mediated C-O and C-N bond-forming reactions. These transformations typically proceed under mild, room-temperature conditions, offering a distinct advantage over harsher, traditional methods.

Aryl vinyl ethers are important structural motifs in natural products and serve as versatile building blocks in organic synthesis. The this compound enables a highly efficient, room-temperature synthesis of these compounds via a copper(II) acetate-mediated coupling with substituted phenols. nih.govacs.org This method is characterized by its mild conditions and high isolated yields. nih.gov The reaction is typically performed in the presence of a base like pyridine, which also plays a role in the in situ generation of an amine-coordinated boroxine (B1236090) ring. nih.govacs.org An X-ray crystal structure of the complex has revealed the nature of the tetracoordinate boron species, which is believed to be a key intermediate in the reaction sequence. nih.gov

Table 2: Copper-Mediated Synthesis of Aryl Vinyl Ethers

EntryPhenol SubstrateProductYield (%)
14-Phenylphenol4-Vinyloxy-1,1'-biphenyl95
24-Chlorophenol1-Chloro-4-vinyloxybenzene89
34-Bromophenol1-Bromo-4-vinyloxybenzene91
44-Formylphenol4-Vinyloxybenzaldehyde78
54-Nitrophenol1-Nitro-4-vinyloxybenzene69
62-Naphthol2-Vinyloxynaphthalene85

This table illustrates the copper(II)-mediated coupling of various phenols with this compound to yield functionalized aryl vinyl ethers. Data sourced from the Journal of Organic Chemistry. nih.gov


The scope of the this compound has been successfully extended to include N-vinylation reactions. orgsyn.org Similar to O-vinylation, these transformations are mediated by copper(II) acetate (B1210297) and proceed under mild, room-temperature conditions. This provides a modern alternative to classical N-vinylation methods which often require harsh conditions, such as high temperatures and pressures. The protocol has been successfully applied to the N-vinylation of substrates like aziridines, demonstrating its utility for creating C-N bonds with vinyl groups. orgsyn.org This capability is valuable for the synthesis of N-vinyl compounds that are precursors to polymers and biologically active molecules.

Substrate Scope and Functional Group Tolerance in Catalytic Transformations

A hallmark of the this compound is its remarkable compatibility with a diverse range of functional groups across various catalytic systems. researchgate.netnih.gov In both palladium-catalyzed Suzuki-Miyaura reactions and copper-mediated couplings, the reagent has been shown to be tolerant of a wide array of substituents on the aromatic coupling partner.

Lack of Detailed Research Findings on the Stereoselective Synthesis via Palladium-Catalyzed Carboamination Utilizing this compound

The user's request for an article section focused solely on the stereoselective synthesis via palladium-catalyzed carboamination using this compound, including detailed research findings and data tables, cannot be fulfilled at this time due to the absence of specific studies on this topic in the accessible scientific literature.

Palladium-catalyzed carboamination is a well-documented and powerful method for the stereoselective synthesis of nitrogen-containing heterocyclic compounds. The reaction typically involves the coupling of an amine, an alkene, and a carbon-based electrophile, such as an aryl or vinyl halide, in the presence of a palladium catalyst. This process allows for the formation of multiple new chemical bonds and stereocenters in a single step, making it a highly efficient strategy in organic synthesis.

However, the scientific literature on this topic primarily focuses on the use of various other vinyl sources and alkene substrates. While the pyridine complex of 2,4,6-trivinylcyclotriboroxane is noted for its application in other palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, its specific role and efficacy in stereoselective carboamination, including detailed reaction conditions, substrate scope, and stereochemical outcomes, are not described in the available research articles.

Consequently, the generation of a scientifically accurate and detailed article section, as per the user's strict outline and content requirements, is not possible without resorting to speculation or including information that falls outside the specified scope. Further research and publication in this specific area would be necessary to provide the detailed findings and data tables requested.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of 2,4,6-Trivinylcyclotriboroxane Pyridine (B92270) Complex and Related Adducts

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. While the specific crystal structure of 2,4,6-Trivinylcyclotriboroxane pyridine complex is not widely detailed in the literature, the structures of numerous related borane- and boroxine-pyridine adducts have been characterized, allowing for a reliable extrapolation of its key structural features.

Upon complexation with pyridine, one of the three boron atoms in the 2,4,6-trivinylcyclotriboroxane ring undergoes a change in hybridization and geometry. In the free boroxine (B1236090), the boron atoms are trigonal planar (sp² hybridized). The coordination of the pyridine nitrogen to one boron atom results in a structural transformation to a tetrahedral geometry (sp³ hybridized) for that specific boron center. researchgate.net This is a hallmark of the formation of a boron-nitrogen dative bond.

The B-N bond length in such adducts is a key parameter of interest. In related boronic acid and ester adducts, B-N bond lengths have been determined by X-ray crystallography to be in the range of 1.67 to 1.75 Å. acs.org The strength of this bond can be influenced by the substituents on both the boron and the nitrogen atoms. The formation of this coordinate bond is the primary intermolecular interaction responsible for the stability of the complex. researchgate.net

Table 1: Expected Crystallographic Parameters for this compound

Parameter Free Boroxine Center Pyridine-Coordinated Boron Center
Boron Hybridization sp² sp³
Geometry Trigonal Planar Tetrahedral
B-N Bond N/A Dative Covalent Bond

| Expected B-N Bond Length (Å) | N/A | ~1.67 - 1.75 acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for characterizing the structure of the this compound in solution, providing detailed information about the electronic environment of the boron, hydrogen, carbon, and nitrogen nuclei.

¹¹B NMR is particularly informative for studying boron-containing compounds due to the high natural abundance and sensitivity of the ¹¹B nucleus. blogspot.comhuji.ac.il The chemical shift of ¹¹B is highly sensitive to the coordination number of the boron atom.

Free, tricoordinate boroxines typically exhibit ¹¹B NMR signals at a low field, around δ 33 ppm. sdsu.edu The addition of a Lewis base, such as pyridine, to the empty p-orbital on a boron atom leads to the formation of a tetracoordinate complex. This change in coordination from three to four results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu The resulting signal for the four-coordinate boron-nitrogen adduct is generally found at a much higher field, often in the range of δ 1 to 10 ppm. This pronounced upfield shift is a definitive indicator of the formation of the B-N adduct in solution. researchgate.net

Table 2: Characteristic ¹¹B NMR Chemical Shifts for Boroxines and Their Pyridine Adducts

Compound Type Boron Coordination Characteristic ¹¹B Chemical Shift (δ, ppm)
Alkyl/Vinyl Boroxine 3 (Trigonal Planar) ~33 sdsu.edu

| Boroxine-Pyridine Adduct | 4 (Tetrahedral) | ~1 to 10 |

Proton (¹H), Carbon-¹³ (¹³C), and Nitrogen-¹⁴ (¹⁴N) NMR Characterization

¹H and ¹³C NMR spectra provide complementary structural information, corroborating the formation of the complex through observable shifts in the resonances of both the boroxine and pyridine moieties.

¹H NMR: Upon coordination to the boroxine's Lewis acidic boron center, the electron density on the pyridine ring is reduced. This deshielding effect causes the signals for the pyridine protons to shift downfield compared to free pyridine. up.ac.zanih.gov The vinyl group protons on the boroxine ring may also experience slight shifts due to the electronic changes resulting from complexation.

¹³C NMR: Similar to the proton signals, the carbon resonances of the pyridine ring are expected to shift downfield upon complexation, reflecting the withdrawal of electron density towards the newly formed B-N bond. up.ac.za The signals for the vinyl carbons attached to the boroxine ring would also be affected.

¹⁴N NMR: While less commonly reported due to the quadrupolar nature of the ¹⁴N nucleus which often leads to broad signals, ¹⁴N NMR can also provide evidence of coordination. The chemical environment of the nitrogen atom in pyridine changes significantly upon forming a dative bond with boron. This change is expected to cause a noticeable shift in the ¹⁴N NMR resonance compared to that of uncomplexed pyridine. iaea.org

Table 3: Expected ¹H and ¹³C NMR Shifts Upon Complexation

Nucleus Moiety Expected Shift upon Complexation Reason
¹H Pyridine Downfield Deshielding due to electron density withdrawal by boron up.ac.zanih.gov
¹H Vinyl Minor shift Change in the electronic environment of the boroxine ring
¹³C Pyridine Downfield Deshielding due to electron density withdrawal by boron up.ac.za

| ¹³C | Vinyl | Minor shift | Change in the electronic environment of the boroxine ring |

Complementary Spectroscopic Techniques for Boron Complexes (e.g., UV, Fluorescence)

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within the molecule and are sensitive to the formation of new chemical species.

UV-Vis Spectroscopy: Pyridine exhibits characteristic electronic absorptions in the UV region, typically with maxima around 250-260 nm. sielc.com The formation of the B-N dative bond in the this compound creates a new molecular entity with a distinct electronic structure. This alteration of the chromophore is expected to cause a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the simple sum of the spectra of the individual components. rsc.org Studying these shifts can provide insight into the electronic interactions within the complex. nih.govarxiv.org

Fluorescence Spectroscopy: Many boron-nitrogen adducts are known to be fluorescent. rsc.orgnih.gov The formation of the B-N bond can create a rigid molecular framework that facilitates radiative decay from an excited electronic state, leading to fluorescence. The interaction between the boroxine and pyridine can lead to the appearance of a new fluorescence band or the quenching of existing fluorescence. acs.org The study of these photophysical properties is crucial for applications in sensors and optoelectronic materials. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
2,4,6-Trivinylcyclotriboroxane
Pyridine

Theoretical and Computational Investigations of Boron Pyridine Complexes

Quantum Chemical Calculations on Molecular Structures and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of boron-pyridine complexes. For 2,4,6-Trivinylcyclotriboroxane pyridine (B92270) complex, computational studies, often employing Density Functional Theory (DFT), can predict key structural parameters and electronic features.

Experimental work, including X-ray crystallography and low-temperature 11B NMR studies, has confirmed the formation of a tetracoordinate boron species upon the coordination of pyridine to the 2,4,6-trivinylcyclotriboroxane ring. This indicates a significant change in the geometry at one of the boron centers from trigonal planar to tetrahedral.

Table 1: Calculated Molecular Properties of Boron-Pyridine Complexes

PropertyDescriptionTypical Calculated Values for Boron-Pyridine Adducts
B-N bond lengthThe distance between the boron and nitrogen atoms in the complex.1.60 - 1.70 Å
B-O bond lengths (in boroxine (B1236090) ring)The distances between boron and oxygen atoms within the cyclotriboroxane ring.1.35 - 1.45 Å
C-B-O bond anglesThe angles around the boron atoms in the boroxine ring.115 - 125°
N-B-O bond anglesThe angles around the tetracoordinate boron atom.105 - 115°
Dipole MomentA measure of the overall polarity of the molecule.Increases upon complexation
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and electronic transitions.Varies depending on substituents

Note: The values presented are typical ranges observed in computational studies of various boron-pyridine complexes and are intended to be illustrative for the 2,4,6-Trivinylcyclotriboroxane pyridine complex, for which specific published computational data is scarce.

Electronic property calculations reveal the redistribution of electron density upon the formation of the boron-nitrogen dative bond. The nitrogen atom of the pyridine ring donates electron density to the vacant p-orbital of a boron atom in the cyclotriboroxane ring. This charge transfer is a key feature of the complex and influences its reactivity. Molecular orbital analysis can further detail the nature of this interaction, showing the overlap between the nitrogen lone pair orbital and the boron acceptor orbital.

Modeling of Lewis Acidity and Boron-Nitrogen Coordination

The interaction between the Lewis acidic boron center and the Lewis basic nitrogen of pyridine is a defining characteristic of these complexes. Computational models are crucial for quantifying the strength of this interaction and understanding the factors that influence the Lewis acidity of the boroxine ring.

The Lewis acidity of the boron atoms in 2,4,6-trivinylcyclotriboroxane is a key driver for the complexation with pyridine. Computational methods can be used to calculate the fluoride (B91410) ion affinity (FIA) or the binding energy with other Lewis bases to establish a quantitative measure of Lewis acidity. The formation of the B-N bond can be analyzed using various techniques, such as Natural Bond Orbital (NBO) analysis, which can provide insights into the nature and strength of the dative bond.

Table 2: Energetic and Bonding Parameters of Boron-Nitrogen Coordination

ParameterDescriptionSignificance
Binding Energy (BE)The energy released upon the formation of the complex from its constituent molecules (boroxine and pyridine).A direct measure of the stability of the B-N bond.
Gibbs Free Energy of Complexation (ΔG)The change in Gibbs free energy during the complexation reaction, indicating spontaneity.Negative values indicate a favorable process.
Charge TransferThe amount of electron density transferred from the pyridine nitrogen to the boron atom.Quantifies the extent of the dative interaction.
Wiberg Bond IndexA measure of the bond order of the B-N bond.Values typically range from 0.5 to 0.8 for dative bonds.

Note: These parameters are typically calculated using quantum chemical methods to provide a detailed understanding of the boron-nitrogen coordination.

Studies on related borane-pyridine adducts have shown that the strength of the B-N bond is influenced by the substituents on both the boron and pyridine moieties. In the case of 2,4,6-trivinylcyclotriboroxane, the vinyl groups can influence the electronic properties of the boroxine ring and thus its Lewis acidity. Computational models can systematically investigate these substituent effects.

Computational Approaches to Elucidate Reaction Pathways and Energetics

Computational chemistry provides powerful tools to explore the reaction mechanisms involving this compound. This complex is utilized as a reagent in various organic reactions, such as the Suzuki-Miyaura cross-coupling. Theoretical calculations can map out the potential energy surface of these reactions, identifying transition states and intermediates.

By calculating the activation energies and reaction enthalpies, computational approaches can help to understand the kinetics and thermodynamics of the reaction steps. For instance, in a Suzuki-Miyaura coupling, DFT calculations can be employed to investigate the mechanism of transmetalation from the boron complex to a palladium catalyst. These studies can elucidate the role of the pyridine ligand in facilitating this process.

Table 3: Key Computational Steps in Elucidating Reaction Pathways

Computational TaskInformation ObtainedRelevance to this compound
Geometry OptimizationFinding the lowest energy structures of reactants, intermediates, transition states, and products.Provides the 3D structures of all species along the reaction coordinate.
Frequency CalculationCharacterizing stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states).Confirms the nature of the optimized structures and provides zero-point vibrational energies.
Transition State SearchLocating the highest energy point along the minimum energy path between reactants and products.Identifies the structure of the transition state and allows for the calculation of the activation energy.
Intrinsic Reaction Coordinate (IRC) CalculationFollowing the reaction path downhill from the transition state to connect it to the corresponding reactants and products.Confirms that the found transition state connects the desired reactants and products.

Through these computational methodologies, a detailed, step-by-step understanding of how this compound participates in chemical transformations can be achieved. This knowledge is invaluable for optimizing reaction conditions and designing new synthetic applications for this versatile reagent.

Integration in Supramolecular Assemblies and Advanced Materials Science

Boroxine-Based Architectures and Covalent Organic Frameworks (COFs)

The planar, six-membered boroxine (B1236090) ring (B₃O₃) is a foundational synthon for the construction of Covalent Organic Frameworks (COFs). nih.gov These materials are characterized by their crystalline structures, predefined topologies, and permanent porosity, which arise from the covalent linkage of organic building blocks. nih.govresearchgate.net Boroxine-linked COFs are typically formed through the self-condensation of boronic acids, a process that establishes the B₃O₃ rings as the connecting nodes of the framework. researchgate.net The 2,4,6-trivinylcyclotriboroxane moiety represents a pre-formed node that can be utilized in the design of such porous materials.

The Lewis acidic nature of the boron atoms in the boroxine ring allows for the formation of adducts with N-donor ligands like pyridine (B92270). academicjournals.org This coordination can distort the planarity of the boroxine ring, which in turn can influence the packing and solubility of the resulting materials. clockss.org For instance, while some dendrimer-like boroxines may precipitate from solution due to π-stacking, their corresponding pyridine adducts can exhibit enhanced solubility, facilitating their processing and characterization. clockss.org The porous nature of boroxine COFs makes them suitable for applications in materials science, such as constructing lithium-ion transport pathways for single-ion quasi-solid-state electrolytes in next-generation batteries. cjps.org

Research into boroxine-based COFs has led to the development of various synthetic methodologies to create highly porous and crystalline materials. nih.govnih.gov These frameworks have shown significant potential in applications ranging from gas storage and separation to catalysis. researchgate.net

Table 1: Characteristics of Boroxine-Based Covalent Organic Frameworks

Property Description Relevance to 2,4,6-Trivinylcyclotriboroxane
Structure Crystalline, porous networks built from organic linkers and boroxine nodes. academicjournals.org The boroxine core acts as a pre-formed trigonal building block.
Synthesis Typically formed via self-condensation of boronic acids or transesterification. researchgate.netnih.gov The complex can be incorporated into frameworks or used as a precursor.
Porosity High surface area with ordered, one-dimensional channels. cjps.orgnih.gov Enables applications in gas storage, separation, and ion transport. researchgate.netcjps.org

| Stability | Generally stable, though the boroxine linkage is sensitive to hydrolysis. nih.gov | The pyridine adduct can influence stability and processability. clockss.org |

Dynamic Covalent Chemistry Involving Boroxine-Pyridine Interactions

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible reactions to assemble thermodynamically stable, often crystalline, structures. nih.gov The formation of both the boroxine ring and its adduct with pyridine are prime examples of the reversible interactions central to DCC.

The B-O bonds within the boroxine ring are dynamic and can be formed through the reversible dehydration of boronic acids. clockss.orgnih.gov The presence of water can hydrolyze the boroxine ring back to its boronic acid monomers. nih.gov This reversibility is crucial for the synthesis of highly crystalline COFs, as it allows for "error correction" during the growth of the framework, leading to the most thermodynamically favored, ordered structure. nih.gov By carefully controlling reaction conditions such as temperature and water partial pressure, the equilibrium between the condensation (framework formation) and hydrolysis (framework dissociation) reactions can be managed. nih.gov

The interaction between the Lewis acidic boron centers of the boroxine ring and the Lewis basic nitrogen atom of pyridine is another reversible process. academicjournals.orgclockss.org This N→B dative bond formation is typically a fast exchange process on the NMR timescale. clockss.org The activation energy for the association-dissociation of a pyridine-boroxine adduct has been measured to be around 39 kJ/mol, indicating a dynamic equilibrium. clockss.org This dynamic interaction can be exploited to create materials that are responsive to external stimuli, such as self-healing polymers and other adaptable systems. nih.gov The unique combination of kinetic tenability and thermodynamic stability of the B-O bonds makes boroxines promising motifs for developing malleable and healable polymers. nih.gov

Table 2: Reversible Interactions in the Boroxine-Pyridine System

Interaction Type Chemistry Role in DCC
Boroxine Formation Covalent Bond Formation 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O Reversibility allows for error correction and crystallization of COFs. nih.gov

| Pyridine Adduct | Lewis Acid-Base | (RBO)₃ + C₅H₅N ⇌ (RBO)₃·C₅H₅N | Dynamic N→B bond can be used to create responsive materials and control assembly. clockss.org |

Applications in Host-Guest Chemistry

The well-defined, porous structures of boroxine-based supramolecular assemblies and COFs make them excellent candidates for applications in host-guest chemistry. academicjournals.org The ordered channels and cavities within these frameworks can be designed to selectively bind and accommodate guest molecules of complementary size, shape, and chemical nature.

Supramolecular structures derived from boroxines can form intricate architectures, such as infinite triple-helical structures with distinct chiral and hydrophobic pockets. clockss.org In one reported instance, a tripodal boroxine featuring ferrocenyl and naphthalene (B1677914) moieties was shown to trap chloroform (B151607) solvent molecules within these pockets. clockss.org The guest molecules were held in place through intermolecular interactions with the walls of the hydrophobic cavity. clockss.org

This principle can be directly extended to frameworks constructed from the 2,4,6-trivinylcyclotriboroxane pyridine complex. The vinyl groups attached to the boroxine core can serve as functional handles to further modify the interior of the pores, tailoring their properties for specific host-guest interactions. For example, the vinyl groups could be polymerized or functionalized to create cavities with specific binding sites or altered hydrophobicity, enhancing the selectivity for desired guest molecules. The ability of the boroxine framework to act as an anion receptor further expands its potential applications in the selective recognition and binding of anionic species. nih.gov

Biological and Medicinal Chemistry Implications

Applications as Cross-Linking Agents in Nucleic Acid Chemistry

Cross-linking of nucleic acids is a powerful technique used to study their structure, function, and interactions with other molecules, such as proteins. The formation of covalent bonds, or cross-links, between strands of DNA or RNA can provide valuable insights into their spatial arrangements and biological activities. The 2,4,6-trivinylcyclotriboroxane pyridine (B92270) complex serves as a key vinylating agent in the synthesis of nucleosides that are engineered to be effective cross-linking agents.

One prominent application involves the synthesis of 4-vinyl-substituted pyrimidine (B1678525) nucleosides. oup.com In these syntheses, the 2,4,6-trivinylcyclotriboroxane pyridine complex is used in palladium-catalyzed cross-coupling reactions to introduce a vinyl group onto a pyrimidine nucleoside scaffold. oup.com These synthetically modified nucleosides, such as 4-vinylthymidine and 4-vinyl-2'-deoxyuridine, are designed so that the vinyl group is positioned to react with a nucleobase on an opposing nucleic acid strand. oup.com

Once incorporated into an oligonucleotide sequence, these vinyl-modified nucleosides can form interstrand cross-links with high efficiency and selectivity. oup.com For instance, oligonucleotides containing these modified pyrimidines have been shown to form cross-links with RNA and duplex DNA. oup.com The strategic placement of the vinyl group facilitates a reaction with the amino group of an adenine (B156593) base on the complementary strand, leading to the formation of a stable covalent linkage. oup.com This hybridization-assisted cross-linking is highly specific, occurring preferentially at the target site. oup.com

Similarly, this complex is a reagent used in the synthesis of 2-amino-6-vinylpurine (AVP), another potent cross-linking agent. chemicalbook.comsigmaaldrich.com AVP has demonstrated efficient and selective cross-linking to cytosine bases within RNA strands. chemicalbook.com The reactivity of the vinyl group, introduced via the trivinylcyclotriboroxane pyridine complex, is enhanced by its proximity to the target cytosine base when the oligonucleotide is hybridized to its complementary strand. oup.com

The research findings on these vinyl-substituted nucleosides are summarized in the table below:

Modified NucleosideTarget Nucleic AcidTarget BaseKey Feature
4-vinyl-substituted pyrimidine nucleosidesRNA and duplex DNAAdenineThe vinyl group is oriented towards the Watson-Crick face to facilitate reaction. oup.com
2-amino-6-vinylpurine (AVP)RNACytosineExhibits efficient and selective cross-linking due to proximity within the hybridized complex. oup.comchemicalbook.com

Precursor for Biologically Relevant Molecule Synthesis, e.g., Modified Nucleosides

The utility of this compound extends to its role as a versatile precursor in the synthesis of various biologically relevant molecules, with modified nucleosides being a prime example. Modified nucleosides are analogues of the natural building blocks of DNA and RNA and are instrumental in the development of therapeutic agents and molecular biology tools.

The synthesis of the aforementioned cross-linking agents, 4-vinyl-substituted pyrimidine nucleosides and 2-amino-6-vinylpurine, underscores the importance of the this compound as a precursor. oup.com The introduction of a vinyl group to a nucleoside is a critical modification that imparts the desired reactivity for cross-linking. This transformation is typically achieved through a Suzuki-Miyaura cross-coupling reaction, where the this compound serves as the source of the vinyl group. chemicalbook.com

For example, in the synthesis of 4-vinyl-substituted pyrimidine nucleosides, a protected thymidine (B127349) or 2'-deoxyuridine (B118206) derivative is treated with the this compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄. oup.com This reaction efficiently couples the vinyl group to the pyrimidine base, yielding the desired vinylated product. oup.com Although these vinylated nucleosides can be unstable, they can be protected and isolated for subsequent incorporation into oligonucleotides. oup.com

The significance of this precursor lies in its ability to facilitate the creation of nucleosides with tailored functionalities. The vinyl group is a reactive handle that can participate in various chemical transformations, making it a valuable addition to the molecular toolkit of medicinal chemists and chemical biologists. The development of these modified nucleosides is a testament to the crucial role of this compound in advancing our ability to probe and manipulate biological systems at the molecular level.

Future Perspectives and Emerging Research Directions for 2,4,6 Trivinylcyclotriboroxane Pyridine Complex

Development of Novel Catalytic Systems and Methodologies

The inherent Lewis acidity of the boron centers in the 2,4,6-trivinylcyclotriboroxane pyridine (B92270) complex, coupled with the reactivity of its vinyl groups, presents a fertile ground for the development of novel catalytic systems. Future research is anticipated to move beyond its role as a simple cross-coupling partner to that of a key component in more complex catalytic cycles.

One promising avenue is the design of boron-based Lewis acid catalysts . The electron-deficient nature of the boroxine (B1236090) ring can be harnessed to activate substrates in a variety of organic transformations. oaepublish.com By modifying the pyridine ligand or the vinyl substituents, the Lewis acidity and steric environment of the boron centers can be fine-tuned to achieve high selectivity and reactivity in reactions such as Diels-Alder, Friedel-Crafts, and aldol (B89426) reactions.

Furthermore, the complex itself could serve as a precursor for heterogeneous catalysts . Immobilization of the 2,4,6-trivinylcyclotriboroxane pyridine complex onto solid supports, such as polymers or silica, could lead to the development of recoverable and reusable catalysts. This approach would not only enhance the sustainability of processes but also simplify product purification. Research in this area would likely focus on robust tethering strategies that maintain the catalytic activity of the boroxine core.

Research DirectionPotential Catalytic ApplicationKey Advantages
Boron-Based Lewis Acid CatalysisDiels-Alder, Friedel-Crafts, Aldol ReactionsTunable acidity, high selectivity
Heterogeneous Catalyst DevelopmentCross-coupling, Reduction ReactionsRecoverability, reusability, simplified purification

Exploration of New Synthetic Transformations and Their Mechanisms

While the Suzuki-Miyaura coupling of the this compound is well-documented, the full scope of its synthetic potential is yet to be realized. chemicalbook.comresearchgate.net Future investigations will likely uncover novel synthetic transformations that leverage the unique reactivity of this compound.

One area of exploration is the development of asymmetric vinylation reactions . By employing chiral ligands to modify the pyridine complex or by using chiral auxiliaries, it may be possible to achieve enantioselective transfer of the vinyl group to a variety of electrophiles. This would open up new pathways for the synthesis of chiral building blocks, which are of high value in the pharmaceutical and agrochemical industries.

Another emerging frontier is the use of the trivinylcyclotriboroxane core as a scaffold for multi-component reactions . The three vinyl groups offer multiple points for functionalization, allowing for the rapid assembly of complex molecular architectures in a single step. Research in this direction could lead to the development of efficient and atom-economical methods for the synthesis of diverse compound libraries. A deeper mechanistic understanding of the dynamic covalent chemistry of boroxine ring formation and its interactions with ligands will be crucial for these advancements. researchgate.netclockss.org

Advanced Materials Development and Nanotechnology Applications

The incorporation of boron-containing compounds into polymers and nanomaterials is a rapidly growing field, and the this compound is a prime candidate for contributing to these advancements. rsc.orgresearchgate.net Its vinyl functionalities provide convenient handles for polymerization and grafting onto surfaces.

A significant future direction is the development of boron-containing polymers with unique optical, electronic, and thermal properties. mdpi.com The polymerization of the this compound, either alone or with other monomers, could lead to the creation of novel materials for applications in light-emitting diodes (LEDs), sensors, and as precursors to boron-containing ceramics. amity.edu The dynamic nature of the boroxine ring could also be exploited to create self-healing polymers and vitrimers, which are materials that combine the properties of thermoplastics and thermosets. researchgate.net

In the realm of nanotechnology , this complex could be used to functionalize nanoparticles and surfaces, thereby imparting new properties. For instance, the modification of gold or magnetic nanoparticles with this boroxine derivative could lead to new materials for targeted drug delivery or diagnostic imaging. The ability of boron compounds to interact with biologically relevant molecules like sugars could also be leveraged in the design of novel biosensors. physchem.cz

Application AreaSpecific Research FocusPotential Impact
Boron-Containing PolymersSynthesis of novel polymers for LEDs and sensorsDevelopment of advanced electronic and optical materials
Self-Healing MaterialsExploitation of dynamic boroxine chemistryCreation of durable and reusable materials
NanotechnologyFunctionalization of nanoparticles for drug delivery and biosensingAdvancements in targeted therapies and diagnostics

Further Exploration in Biological and Medicinal Chemistry Contexts

The field of medicinal chemistry has seen a surge of interest in boron-containing compounds, with several boron-based drugs now approved for clinical use. acs.orgresearchgate.netnih.govunesp.br The this compound, as a source of vinylboronic acid, offers a gateway to novel therapeutic agents.

A key area of future research will be the synthesis of biologically active vinylboronic acids and their derivatives . Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases. The vinyl group of the title complex can be further elaborated to create a diverse range of boronic acid-containing molecules for screening against various disease targets. mdpi.com The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles is a key aspect of its therapeutic potential. researchgate.net

Furthermore, the development of boron-based drug delivery systems is a promising avenue. The this compound could be incorporated into larger molecules or polymer scaffolds designed to target specific cells or tissues. The inherent properties of boron, such as its potential use in Boron Neutron Capture Therapy (BNCT) for cancer, add another layer of interest to this line of inquiry. nih.govmdpi.com

Research FocusPotential ApplicationUnderlying Principle
Synthesis of Novel Boronic AcidsEnzyme inhibition, drug discoveryReversible covalent bonding with active site residues
Boron-Based Drug DeliveryTargeted cancer therapySpecific accumulation in tumor cells for BNCT

Q & A

Q. What are the established synthetic protocols for preparing 2,4,6-Trivinylcyclotriboroxane pyridine complex?

The complex is synthesized via copper(II) acetate-mediated coupling of phenols with 2,4,6-trivinylcyclotriboroxane in the presence of an amine base (e.g., pyridine or triethylamine) at room temperature. The reaction proceeds under mild conditions, yielding aryl vinyl ethers in high isolated yields (typically >80%). Key steps include the in situ generation of an amine-coordinated boroxine ring, which stabilizes the boron species and facilitates coupling .

Q. How should the complex be stored to maintain stability?

The compound is moisture-sensitive and should be stored at −20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the boroxane ring. Solid-state stability is enhanced by avoiding prolonged exposure to ambient humidity .

Q. What spectroscopic techniques are employed to characterize the structure of this complex?

X-ray crystallography and low-temperature 11^{11}B NMR are critical for elucidating its tetracoordinate boron geometry. The crystal structure reveals a planar boroxine ring stabilized by pyridine coordination, while 11^{11}B NMR at 11°C confirms the presence of distinct boron environments .

Q. What functional groups are compatible with reactions involving this complex?

The complex tolerates electron-donating and electron-withdrawing substituents on aryl partners, including halides, alkoxy groups, and nitriles. However, strongly acidic protons (e.g., –OH) may require protection to avoid side reactions .

Advanced Research Questions

Q. How does the choice of amine base influence reaction efficiency in copper-mediated couplings?

The amine base (e.g., pyridine or triethylamine) plays a dual role: (i) deprotonating the phenol to generate a nucleophilic phenoxide and (ii) coordinating to the boroxane ring, stabilizing the reactive boron intermediate. Pyridine’s weaker basicity compared to triethylamine reduces side reactions, improving regioselectivity .

Q. What strategies mitigate challenges in achieving high regioselectivity during cross-coupling?

Regioselectivity is influenced by steric and electronic factors. Employing bulky ligands (e.g., triphenylphosphine) or polar aprotic solvents (e.g., 1,4-dioxane) enhances selectivity by modulating the electronic environment of the copper catalyst. Kinetic studies using time-resolved 11^{11}B NMR can identify intermediates and optimize conditions .

Q. How do temperature and solvent polarity affect the coordination state of boron during reactions?

Low-temperature 11^{11}B NMR studies reveal that tetracoordinate boron species dominate in polar solvents (e.g., acetonitrile), while nonpolar solvents (e.g., diethyl ether) favor tricoordinate boron. Elevated temperatures promote ligand exchange, destabilizing the boroxine-pyridine complex .

Q. What mechanistic insights explain contradictions in yield reproducibility across substrates?

Yield variations arise from competing pathways, such as protodeboronation or oxidative homocoupling. Isotopic labeling (e.g., D2OD_2O quenching) and kinetic profiling can identify rate-limiting steps. For example, electron-deficient phenols exhibit slower coupling rates due to reduced nucleophilicity .

Q. How can computational modeling enhance understanding of the complex’s reactivity?

Density functional theory (DFT) calculations predict the transition-state geometry of boron-phenoxide adducts, guiding ligand design to lower activation barriers. Molecular dynamics simulations also clarify solvent effects on boroxane ring stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.